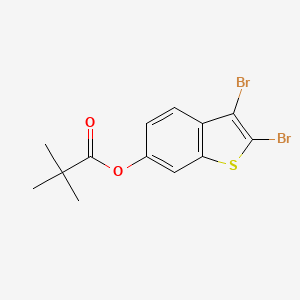
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is a complex organic compound that features a benzo[b]thiophene core substituted with bromine atoms and esterified with 2,2-dimethyl-propionic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate typically involves the esterification of 2,3-dibromo-benzo[b]thiophene-6-ol with 2,2-dimethyl-propionic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The benzo[b]thiophene core can be oxidized or reduced under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Various substituted benzo[b]thiophene derivatives.
Oxidation: Oxidized benzo[b]thiophene compounds.
Reduction: Reduced benzo[b]thiophene compounds.
Hydrolysis: 2,2-Dimethyl-propionic acid and 2,3-dibromo-benzo[b]thiophene-6-ol.
Aplicaciones Científicas De Investigación
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the biological activity of benzo[b]thiophene derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibromo-benzo[b]thiophene: Shares the benzo[b]thiophene core but lacks the ester group.
2,2-Dimethyl-propionic acid esters: Similar ester functionality but different aromatic cores.
Uniqueness
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate is unique due to the combination of the benzo[b]thiophene core with bromine substitutions and the ester group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
648906-00-7 |
|---|---|
Fórmula molecular |
C13H12Br2O2S |
Peso molecular |
392.11 g/mol |
Nombre IUPAC |
(2,3-dibromo-1-benzothiophen-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H12Br2O2S/c1-13(2,3)12(16)17-7-4-5-8-9(6-7)18-11(15)10(8)14/h4-6H,1-3H3 |
Clave InChI |
HCEXGYAOEGDRPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=C(S2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


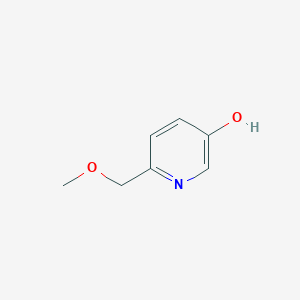
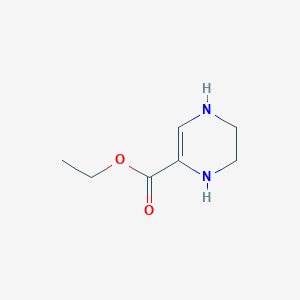
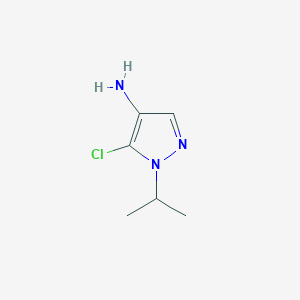
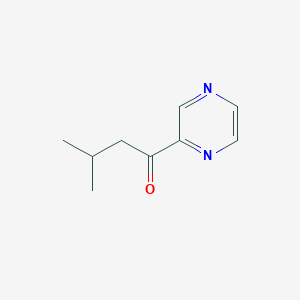
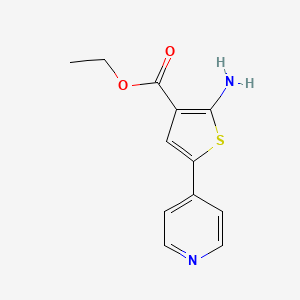
![(2-Ethyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B8767441.png)
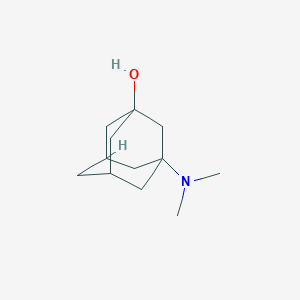

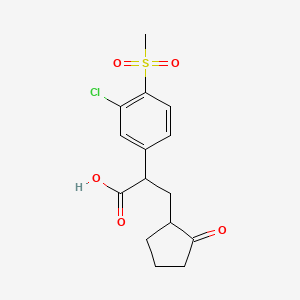
![6H-indeno[2,1-b]quinoline](/img/structure/B8767457.png)


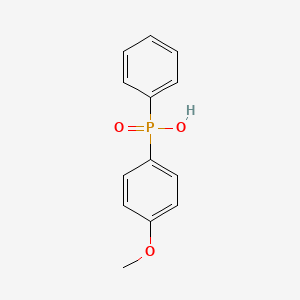
![(3R,5S)-5-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B8767497.png)
